molecular formula C14H11NOS B1678571 2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one CAS No. 2514-30-9

2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one

Cat. No. B1678571
CAS RN: 2514-30-9
M. Wt: 241.31 g/mol
InChI Key: KRXMYBAZKJBJAB-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Chemical Properties

1,2-Benzisothiazol-3(2H)-one and its derivatives have been a subject of interest in synthetic chemistry. Chiyoda et al. (2000) described a convenient synthesis method for 1,2-benzisothiazol-3(2H)-one by cyclizing acyl azide at low temperatures, where Curtius rearrangement does not occur. This synthesis method is significant for producing various benzisothiazolone derivatives efficiently (Chiyoda et al., 2000).

Biological and Antimicrobial Activity

Benzisothiazol-3(2H)-one derivatives demonstrate notable antimicrobial properties. Xu et al. (2011) synthesized a compound that showed promising antimicrobial activity against bacteria like Escherichia coli and Staphylococcus aureus. This highlights the potential of benzisothiazolone derivatives in developing new antimicrobial agents (Xu, Lin, & Lin, 2011). Dou et al. (2011) reported the antifungal activity of a series of 1,2-benzisothiazol-3(2H)-one derivatives, emphasizing the importance of the heterocyclic ring, a methyl group, and a phenyl ring in their antifungal efficacy (Dou et al., 2011).

Application in Material Science

In the field of materials science, benzisothiazol-3(2H)-one derivatives have been explored for their potential in catalyst activation. Saleem et al. (2013, 2014) conducted studies on organochalcogen ligand complexes, revealing their application in catalytic processes such as oxidation and transfer hydrogenation. This research provides valuable insights into the utility of these compounds in industrial chemical processes (Saleem et al., 2013), (Saleem et al., 2014).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(4-methylphenyl)-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c1-10-6-8-11(9-7-10)15-14(16)12-4-2-3-5-13(12)17-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXMYBAZKJBJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359056
Record name 2-(4-Methylphenyl)-1,2-benzothiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID17433179
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one

CAS RN

2514-30-9
Record name 2-(4-Methylphenyl)-1,2-benzothiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
A Siegemund, C Hartung, S Baumann… - Helvetica chimica …, 2004 - Wiley Online Library
2‐Aryl‐4,5,6,7‐tetrahydro‐1,2‐benzisothiazol‐3(2H)‐ones 1a–e were synthesized by cyclocondensation of 2‐(thiocyanato)cyclohexene‐1‐carboxanilides 9 as a convenient new …
Number of citations: 2 onlinelibrary.wiley.com
R Müller, B Dakova, L Lamberts, M Evers - Electrochimica acta, 1994 - Elsevier
The electrochemical oxidation of 2-phenyl-1,2-benzisothiazol-3(2H)-ones and related compounds was studied by conventional and microelectrode techniques. Hammett plots were …
Number of citations: 9 www.sciencedirect.com
HM Wang, IC Liang, RS Hou… - Journal of the …, 2007 - Wiley Online Library
Abstract Treatment of N‐aryl‐2‐(benzylthio)benzamides with phenyliodine(III) bis(trifluoroacetate) containing trifluoroacetic acid resulted in an interrupted Pummerer‐type reaction in …
Number of citations: 5 onlinelibrary.wiley.com
N Betari, K Sahlholm, Y Ishizuka, K Teigen… - Future Medicinal …, 2020 - Future Science
Aim: Tryptophan hydroxylase 1 (TPH1) catalyzes serotonin synthesis in peripheral tissues. Selective TPH1 inhibitors may be useful for treating disorders related to serotonin …
Number of citations: 10 www.future-science.com
N Kamigata, S Hashimoto, M Kobayashi… - Bulletin of the Chemical …, 1985 - journal.csj.jp
The photochemical reaction of a series of 2-aryl-1,2-benzisothiazol-3(2H)-ones (1) under deaerated conditions was found to give dibenzo[b,f][1,4]thiazepin-11(10H)-ones (2). A …
Number of citations: 20 www.journal.csj.jp
SJ Tobin, H Chang, MS Kent… - Veterinary and …, 2021 - Wiley Online Library
Histone demethylases are overexpressed or display altered activity in numerous human cancers leading to alterations in cell cycle dynamics, DNA repair kinetics, and therapeutic …
Number of citations: 6 onlinelibrary.wiley.com
L Blasquez, H Bouzinba‐Segard… - Molecular …, 2023 - Wiley Online Library
Human epidermal growth factor receptor 2 (ErbB2/HER2) is a tyrosine kinase receptor that is overexpressed in 25% of primary human breast cancers, as well as in multiple other …
Number of citations: 1 febs.onlinelibrary.wiley.com
Y Itoh, H Sawada, M Suzuki, T Tojo… - ACS medicinal …, 2015 - ACS Publications
Jumonji AT-rich interactive domain 1A (JARID1A), one of the jumonji C domain-containing histone demethylase (JHDM) family members, plays key roles in cancer cell proliferation and …
Number of citations: 45 pubs.acs.org
M Belhocine, M Simonin, JDA Flores… - Genome …, 2022 - genome.cshlp.org
Broad domains of H3K4 methylation have been associated with consistent expression of tissue-specific, cell identity, and tumor suppressor genes. Here, we identified broad domain–…
Number of citations: 13 genome.cshlp.org
FCE Vogel - 2019 - scholar.archive.org
From the first day at university it was already clear to me that after graduating and finishing my Masters studies I want to continue with my PhD. Thinking back to this moment, I am glad I …
Number of citations: 2 scholar.archive.org

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